molecular formula C16H14N2O2 B10779546 (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

Cat. No. B10779546
M. Wt: 266.29 g/mol
InChI Key: DBGZNJVTHYFQJI-ZSOIEALJSA-N
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Description

Tyrphostin RG13022 is a synthetic compound known for its role as a tyrosine kinase inhibitor. It specifically inhibits the autophosphorylation of the epidermal growth factor receptor (EGFR) with an IC50 value of 4 μM

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyrphostin RG13022 can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with malononitrile to form 2-(3,4-dimethoxyphenyl)-1-cyanoethene. This intermediate is then reacted with 3-pyridinecarboxaldehyde under basic conditions to yield Tyrphostin RG13022 .

Industrial Production Methods

Industrial production methods for Tyrphostin RG13022 typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving recrystallization and chromatographic techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tyrphostin RG13022 primarily undergoes reactions typical of nitriles and aromatic compounds. These include:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tyrphostin RG13022 has a wide range of applications in scientific research:

Mechanism of Action

Tyrphostin RG13022 exerts its effects by inhibiting the autophosphorylation of the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the tyrosine kinase domain of EGFR, blocking its activity and thereby reducing the phosphorylation of key signaling proteins . This mechanism is crucial in its role as an anti-cancer agent, as it effectively suppresses the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrphostin RG13022 is unique due to its specific inhibition of EGFR autophosphorylation with a relatively low IC50 value, making it a potent inhibitor. Its ability to suppress cell proliferation in various cancer cell lines highlights its potential as a therapeutic agent .

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGZNJVTHYFQJI-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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